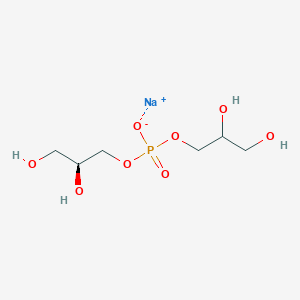
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate is a chemical compound with the molecular formula C6H13Na2O10P It is a sodium salt derivative of a phosphate ester, characterized by the presence of two 2,3-dihydroxypropyl groups attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate typically involves the reaction of glycerol with phosphoric acid in the presence of a sodium base. The reaction proceeds through the formation of intermediate esters, which are subsequently neutralized with sodium hydroxide to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where glycerol and phosphoric acid are mixed under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques. The final product is typically obtained as a solid, which can be further processed into various forms for different applications.
Chemical Reactions Analysis
Types of Reactions
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The phosphate group can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphate group under mild conditions.
Major Products
The major products formed from these reactions include various phosphate esters, ketones, aldehydes, and reduced alcohol derivatives. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it can participate in phosphorylation reactions, influencing various metabolic pathways and enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
Sodium glycerophosphate: Similar in structure but with different functional groups attached to the phosphate moiety.
Sodium dihydrogen phosphate: A simpler phosphate salt with different chemical properties.
Sodium tripolyphosphate: A more complex phosphate compound with multiple phosphate units.
Uniqueness
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual 2,3-dihydroxypropyl groups provide additional functional sites for chemical reactions, making it versatile for various applications.
Properties
Molecular Formula |
C6H14NaO8P |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
sodium;[(2S)-2,3-dihydroxypropyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C6H15O8P.Na/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-10H,1-4H2,(H,11,12);/q;+1/p-1/t5-,6?;/m0./s1 |
InChI Key |
WYHDJJSICPMMFI-GNVLWMSISA-M |
Isomeric SMILES |
C([C@@H](COP(=O)([O-])OCC(CO)O)O)O.[Na+] |
Canonical SMILES |
C(C(COP(=O)([O-])OCC(CO)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















